molecular formula C18H20IN3O4 B5019346 2-iodo-6-methoxy-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol

2-iodo-6-methoxy-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol

Cat. No.: B5019346
M. Wt: 469.3 g/mol
InChI Key: UIMWRJAKHOESNA-UHFFFAOYSA-N
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Description

The compound “2-iodo-6-methoxy-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol” is a complex organic molecule. It contains an iodine atom, a methoxy group (OCH3), a nitrophenyl group (C6H4NO2), a piperazinyl group (C4H10N2), and a phenol group (C6H5OH). Each of these groups contributes to the overall properties of the compound .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different group to the molecule. For example, the iodine atom could be introduced through an electrophilic aromatic substitution reaction. The methoxy group could be added through a Williamson ether synthesis. The nitrophenyl group could be added through a nitration reaction. The piperazinyl group could be added through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The iodine atom would likely be bonded to one of the carbon atoms in the phenol ring. The methoxy group would be bonded to another carbon atom in the phenol ring. The nitrophenyl group would be bonded to the nitrogen atom in the piperazinyl group. The piperazinyl group would be bonded to the carbon atom in the phenol ring that is also bonded to the hydroxyl group .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the iodine atom could be replaced with another group through a nucleophilic aromatic substitution reaction. The methoxy group could be hydrolyzed to form a hydroxyl group. The nitro group in the nitrophenyl group could be reduced to form an amino group. The piperazinyl group could undergo a variety of reactions, including alkylation and acylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the iodine atom would likely make it relatively heavy and possibly volatile. The methoxy group would likely make it somewhat polar and capable of forming hydrogen bonds. The nitrophenyl group would likely make it somewhat acidic .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, it might interact with biological targets such as enzymes or receptors. The presence of the piperazinyl group suggests that it might have activity as a central nervous system depressant, as many drugs with this group have such activity .

Safety and Hazards

The safety and hazards of this compound would depend on its physical and chemical properties, as well as how it is used. For example, if it is volatile, it could pose a risk of inhalation. If it is acidic, it could pose a risk of burns. If it is used as a drug, it could have side effects .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential uses. For example, researchers could investigate more efficient methods of synthesizing it, or they could study its properties in more detail. They could also explore potential uses for it, such as in medicine or industry .

Properties

IUPAC Name

2-iodo-6-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20IN3O4/c1-26-17-11-13(10-16(19)18(17)23)12-20-6-8-21(9-7-20)14-2-4-15(5-3-14)22(24)25/h2-5,10-11,23H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMWRJAKHOESNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20IN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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